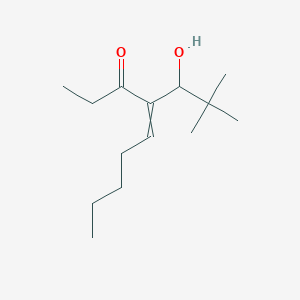
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is an organic compound characterized by a branched hydrocarbon chain with a hydroxyl group and a ketone group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of non-4-en-3-one, followed by the introduction of the 1-hydroxy-2,2-dimethylpropyl group through a Grignard reaction. The reaction conditions often include:
Hydroboration: Using borane (BH3) in tetrahydrofuran (THF) at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Grignard Reaction: Using a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol (CH3OH).
Substitution: SOCl2 in pyridine (C5H5N).
Major Products
Oxidation: 4-(1-Oxo-2,2-dimethylpropyl)non-4-en-3-one.
Reduction: 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol.
Substitution: 4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing various biochemical processes. The compound may act on enzymes by modifying their active sites or altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol: Similar structure but with an additional hydroxyl group.
4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one: Similar structure but with a chlorine substituent instead of a hydroxyl group.
Uniqueness
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure also contributes to its unique properties compared to linear analogs.
Eigenschaften
CAS-Nummer |
918139-08-9 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
4-(1-hydroxy-2,2-dimethylpropyl)non-4-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-6-8-9-10-11(12(15)7-2)13(16)14(3,4)5/h10,13,16H,6-9H2,1-5H3 |
InChI-Schlüssel |
XKOKSDRBANADNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C(C(C)(C)C)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



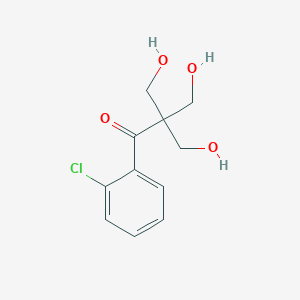


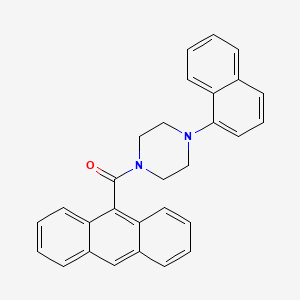
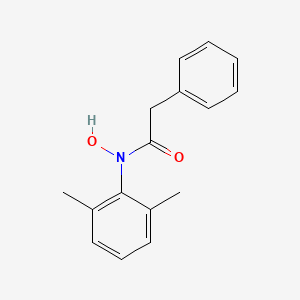
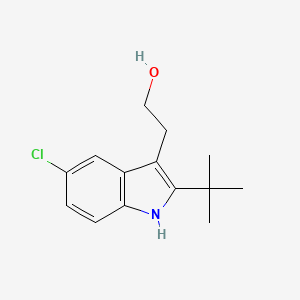
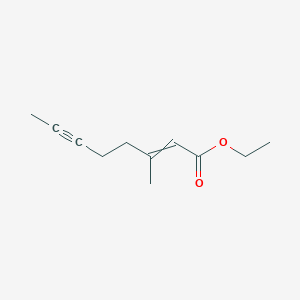
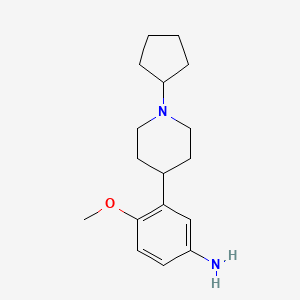
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
